molecular formula C12H5Br5O B1432780 2,2',3,5,6'-Pentabromodiphenyl ether CAS No. 446254-61-1

2,2',3,5,6'-Pentabromodiphenyl ether

Cat. No.: B1432780
CAS No.: 446254-61-1
M. Wt: 564.7 g/mol
InChI Key: JOPASNJHCFYVHD-UHFFFAOYSA-N
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Description

2,2’,3,5,6’-Pentabromodiphenyl ether is a brominated flame retardant belonging to the group of polybrominated diphenyl ethers (PBDEs). These compounds are known for their effectiveness in reducing the flammability of materials, making them valuable in various industrial applications. due to their persistence and potential toxicity, their use has been scrutinized and regulated under international treaties such as the Stockholm Convention .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’,3,5,6’-Pentabromodiphenyl ether typically involves the bromination of diphenyl ether. The reaction is carried out in the presence of a brominating agent, such as bromine or a bromine-containing compound, under controlled conditions to ensure selective bromination at the desired positions on the diphenyl ether molecule .

Industrial Production Methods

Industrial production of 2,2’,3,5,6’-Pentabromodiphenyl ether follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is often purified through distillation or recrystallization to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

2,2’,3,5,6’-Pentabromodiphenyl ether undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various brominated and hydroxylated derivatives of diphenyl ether, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,2’,3,5,6’-Pentabromodiphenyl ether has been extensively studied for its applications in various fields:

Mechanism of Action

The mechanism of action of 2,2’,3,5,6’-Pentabromodiphenyl ether involves its interaction with biological systems, particularly the endocrine system. It can disrupt hormonal activities by mimicking or blocking hormone receptors, leading to various physiological effects. The compound’s persistence in the environment and bioaccumulation potential further contribute to its impact on ecosystems and human health .

Comparison with Similar Compounds

Similar Compounds

  • 2,2’,4,4’,5-Pentabromodiphenyl ether
  • 2,2’,4,4’,6-Pentabromodiphenyl ether
  • Octabromodiphenyl ether
  • Decabromodiphenyl ether

Uniqueness

2,2’,3,5,6’-Pentabromodiphenyl ether is unique due to its specific bromination pattern, which influences its chemical properties and reactivity. Compared to other PBDEs, it has distinct environmental persistence and bioaccumulation characteristics, making it a compound of interest in environmental and toxicological studies .

Properties

IUPAC Name

1,2,5-tribromo-3-(2,6-dibromophenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Br5O/c13-6-4-9(16)11(17)10(5-6)18-12-7(14)2-1-3-8(12)15/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOPASNJHCFYVHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)OC2=C(C(=CC(=C2)Br)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Br5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90879909
Record name BDE-94
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90879909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

564.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

446254-61-1
Record name 2,2',3,5,6'-Pentabromodiphenyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254611
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BDE-94
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90879909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',3,5,6'-PENTABROMODIPHENYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SF0543A687
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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